2-methyl-2-(propan-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

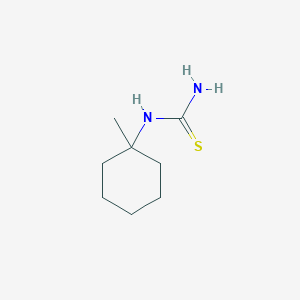

2-Methyl-2-(propan-2-yl)morpholine, also known as 2M2PM, is an organic compound with a molecular weight of 140.22 g/mol. The chemical structure of 2M2PM consists of a morpholine ring, with a methyl group and a propyl group attached to it. 2M2PM is a colorless liquid at room temperature, with a boiling point of 131.5 °C and a melting point of -81.4 °C. It is insoluble in water and miscible with most organic solvents. 2M2PM is a versatile compound with many applications in organic synthesis, drug discovery, and industrial processes.

Mechanism of Action

Target of Action

2-Methyl-2-(propan-2-yl)morpholine, a derivative of morpholine, is a multipurpose lead compound developed for active molecules that are pharmacologically potent Morpholine derivatives have been found to show a broad spectrum of pharmacological activities .

Mode of Action

Morpholine derivatives are known to interact with various biological targets, leading to a variety of pharmacological effects .

Biochemical Pathways

Morpholine derivatives have been found to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Morpholine derivatives are known to have good solubility and permeability, which are crucial for bioavailability .

Result of Action

Morpholine derivatives have been found to exhibit a variety of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antidepressant, hiv-protease inhibitors, appetite suppressant, local anesthetic, antiplatelet, selective inhibitor of protein kinase c, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .

Advantages and Limitations for Lab Experiments

2-methyl-2-(propan-2-yl)morpholine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easy to obtain, and it is soluble in a wide range of organic solvents. In addition, it is a relatively non-toxic compound and it has a low boiling point, making it suitable for use in a variety of laboratory applications. However, this compound has some limitations for use in laboratory experiments. It is insoluble in water, which can limit its use in certain types of experiments. In addition, it has a low vapor pressure, which can make it difficult to handle in certain laboratory settings.

Future Directions

There are a number of potential future directions for research involving 2-methyl-2-(propan-2-yl)morpholine. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and dyes. In addition, it could be used in the development of new catalysts for organic reactions. It could also be used in the development of new solvents for a variety of organic compounds. Finally, it could be used in the development of new biological agents, such as enzymes and proteins.

Synthesis Methods

2-methyl-2-(propan-2-yl)morpholine can be synthesized via two routes: the Friedel-Crafts alkylation of morpholine with propylene and the reaction of 2-methyl-1-propanol and morpholine. The Friedel-Crafts alkylation of morpholine with propylene is the most common method for synthesizing this compound. This reaction involves the use of an acidic catalyst, such as aluminum chloride, to form the alkyl group. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is typically carried out at temperatures between 80 and 120 °C.

Scientific Research Applications

2-methyl-2-(propan-2-yl)morpholine has been widely used in scientific research, primarily as an organic solvent. It is an effective solvent for a wide range of organic compounds, including steroids, peptides, and nucleic acids. This compound has also been used as a reaction medium for organic synthesis, as a catalyst for the synthesis of polymers, and as a stabilizer for enzymes and proteins. In addition, this compound has been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-methyl-2-(propan-2-yl)morpholine can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2-methyl-2-bromo-1-propanol", "morpholine", "sodium hydride", "isobutylene" ], "Reaction": [ "Step 1: React 2-methyl-2-bromo-1-propanol with sodium hydride to form 2-methyl-2-propoxypropane.", "Step 2: React 2-methyl-2-propoxypropane with isobutylene in the presence of a strong acid catalyst to form 2-methyl-2-(propan-2-yl)oxolane.", "Step 3: React 2-methyl-2-(propan-2-yl)oxolane with morpholine in the presence of a Lewis acid catalyst to form 2-methyl-2-(propan-2-yl)morpholine." ] } | |

CAS RN |

1493672-12-0 |

Molecular Formula |

C8H17NO |

Molecular Weight |

143.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.